![molecular formula C16H18F14O4Sn B14348203 Dibutylbis[(2,2,3,3,4,4,4-heptafluorobutanoyl)oxy]stannane CAS No. 90499-38-0](/img/structure/B14348203.png)
Dibutylbis[(2,2,3,3,4,4,4-heptafluorobutanoyl)oxy]stannane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dibutylbis[(2,2,3,3,4,4,4-heptafluorobutanoyl)oxy]stannane is a chemical compound known for its unique properties and applications. It is a member of the organotin compounds, which are characterized by the presence of tin atoms bonded to organic groups. This compound is particularly notable for its fluorinated side chains, which impart distinct chemical and physical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Dibutylbis[(2,2,3,3,4,4,4-heptafluorobutanoyl)oxy]stannane typically involves the reaction of dibutyltin oxide with 2,2,3,3,4,4,4-heptafluorobutanoic acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme can be represented as follows:
(Bu2SnO)+2(C4H2F7COOH)→(Bu2Sn(OCOC4H2F7)2)+H2O
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced reaction control systems to ensure consistent product quality. The reaction is typically carried out in large reactors with precise temperature and pressure control.
Analyse Chemischer Reaktionen
Types of Reactions
Dibutylbis[(2,2,3,3,4,4,4-heptafluorobutanoyl)oxy]stannane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state tin compounds.
Reduction: Reduction reactions can convert it to lower oxidation state tin compounds.
Substitution: The fluorinated side chains can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Reagents like Grignard reagents or organolithium compounds are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield dibutyltin dichloride, while substitution reactions can produce a variety of organotin derivatives.
Wissenschaftliche Forschungsanwendungen
Dibutylbis[(2,2,3,3,4,4,4-heptafluorobutanoyl)oxy]stannane has several scientific research applications:
Chemistry: Used as a catalyst in organic synthesis and polymerization reactions.
Biology: Investigated for its potential use in biological assays and as a probe for studying enzyme activities.
Medicine: Explored for its potential therapeutic applications, including as an anticancer agent.
Industry: Utilized in the production of specialty polymers and coatings due to its unique properties.
Wirkmechanismus
The mechanism of action of Dibutylbis[(2,2,3,3,4,4,4-heptafluorobutanoyl)oxy]stannane involves its interaction with molecular targets such as enzymes and receptors. The fluorinated side chains enhance its binding affinity and specificity, allowing it to modulate various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Dibutyltin dichloride
- Dibutyltin oxide
- Dibutyltin diacetate
Uniqueness
Dibutylbis[(2,2,3,3,4,4,4-heptafluorobutanoyl)oxy]stannane is unique due to its fluorinated side chains, which impart distinct chemical and physical properties. These properties make it particularly useful in applications requiring high stability, reactivity, and specificity.
Eigenschaften
CAS-Nummer |
90499-38-0 |
|---|---|
Molekularformel |
C16H18F14O4Sn |
Molekulargewicht |
659.0 g/mol |
IUPAC-Name |
[dibutyl(2,2,3,3,4,4,4-heptafluorobutanoyloxy)stannyl] 2,2,3,3,4,4,4-heptafluorobutanoate |
InChI |
InChI=1S/2C4HF7O2.2C4H9.Sn/c2*5-2(6,1(12)13)3(7,8)4(9,10)11;2*1-3-4-2;/h2*(H,12,13);2*1,3-4H2,2H3;/q;;;;+2/p-2 |
InChI-Schlüssel |
TXNFKCTYDDKVDE-UHFFFAOYSA-L |
Kanonische SMILES |
CCCC[Sn](CCCC)(OC(=O)C(C(C(F)(F)F)(F)F)(F)F)OC(=O)C(C(C(F)(F)F)(F)F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


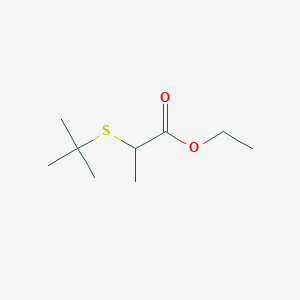
![3-Methyl-6,7-dihydro-5H-cyclopenta[c]pyridine](/img/structure/B14348125.png)
![3,5-Diphenyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyridazin-4-one](/img/structure/B14348135.png)
![1-Heptyl-4-[(Z)-(4-hexylphenyl)-ONN-azoxy]benzene](/img/structure/B14348141.png)
![(2-{(E)-[(Pyridin-2-yl)methylidene]amino}phenyl)acetic acid](/img/structure/B14348150.png)
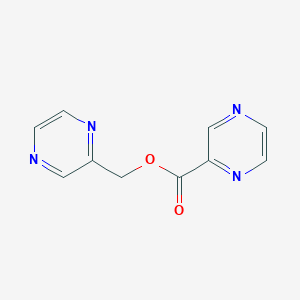
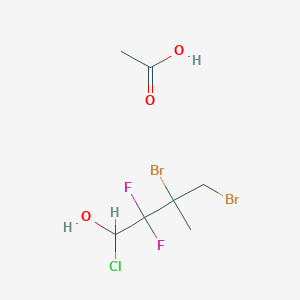
![3-(4-Methylphenyl)sulfonyltricyclo[2.2.1.02,6]heptane](/img/structure/B14348190.png)
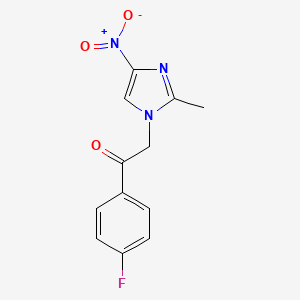
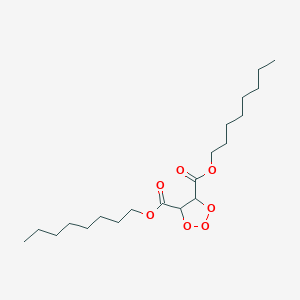
![Tricyclo[4.1.0.0~2,4~]heptane-3-carboxamide](/img/structure/B14348220.png)
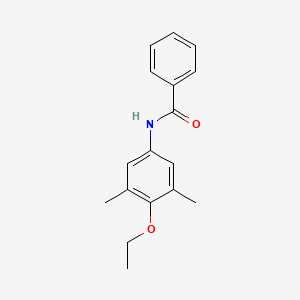

![1,1'-Methylenebis[2-(tetradecyloxy)benzene]](/img/structure/B14348227.png)
